molecular formula C16H15Cl2NO B2921158 N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922823-51-6

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2921158
CAS No.: 922823-51-6
M. Wt: 308.2
InChI Key: PAQJOHWLFCPMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic procedures or personal consumption. N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. Compounds featuring dichlorophenyl and dimethylphenyl subunits linked by an acetamide group are frequently investigated for their potential as core structures in the development of new therapeutic agents. Research on analogous structures has shown that such compounds can exhibit anti-inflammatory properties, with molecular docking studies indicating potential as inhibitors of the COX-2 enzyme . Furthermore, acetamide hybrids incorporating complex aromatic systems are actively explored in oncology research for their cytotoxic effects and ability to induce apoptosis in cancer cell lines, such as breast cancer models . The molecular structure of this compound, characterized by its specific substitution patterns on both phenyl rings, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize such compounds to understand how halogen and methyl group placements influence molecular conformation, crystal packing through hydrogen bonding , and interactions with biological targets. This makes this compound a potentially useful building block in medicinal chemistry for the synthesis and evaluation of novel bioactive molecules.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-10-6-7-12(11(2)8-10)9-15(20)19-14-5-3-4-13(17)16(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJOHWLFCPMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a dimethylphenyl moiety. Its molecular formula is C16H16Cl2NC_{16}H_{16}Cl_2N, with a molecular weight of approximately 303.21 g/mol. The presence of chlorine substituents is crucial for its biological activity.

This compound exhibits various mechanisms of action depending on the biological target:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : It has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi, by disrupting cellular processes.
  • Interaction with Receptors : The compound may bind to specific receptors or proteins, altering their activity and influencing biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Cell Viability Studies : In vitro studies have shown that this compound significantly decreases the viability of cancer cell lines such as Caco-2 and A549. For example, one study reported a reduction in Caco-2 cell viability by 39.8% compared to untreated controls (p < 0.001) .
  • Mechanistic Insights : The triazole ring and phenyl groups are believed to play critical roles in binding to molecular targets, enhancing the compound's efficacy against cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of bacteria and fungi. For example, derivatives of similar compounds have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives indicate potent antimicrobial effects. For instance, one derivative demonstrated an MIC of 1 µg/mL against S. aureus .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerCaco-239.8% viability reduction
AntimicrobialS. aureusMIC = 1 µg/mL
AntifungalCandida aurisEffective against resistant strains

Case Studies

  • Anticancer Study :
    • A study evaluated the efficacy of this compound on Caco-2 cells. Results indicated a significant decrease in cell viability compared to controls, suggesting potential for development as an anticancer agent.
  • Antimicrobial Evaluation :
    • Research focused on the antimicrobial properties revealed that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substitution patterns are summarized below:

Compound Name Substituents on Aromatic Rings Molecular Formula Molecular Weight Melting Point (°C) Biological Activity/Notes Reference
N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide (Target Compound) N-(2,3-Cl₂C₆H₃); CH₂-C(O)- attached to 2,4-(CH₃)₂C₆H₃ C₁₆H₁₄Cl₂NO ~307* Not reported Inferred potential as enzyme inhibitor -
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide N-(4-ClC₆H₄); CH₂-C(O)- attached to 2,6-Cl₂C₆H₃ C₁₄H₁₀Cl₃NO 314.59 Not reported Diclofenac-related anti-inflammatory activity
2,2-Dichloro-N-(2,4-dimethylphenyl)acetamide N-(2,4-(CH₃)₂C₆H₃); CH₂-C(O)-Cl₂ C₁₀H₁₁Cl₂NO 232.11 Not reported Herbicidal/agrochemical applications
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Complex sulfonamide and dichlorophenyl groups C₂₄H₂₀Cl₂N₄O₄S 539.41 165–167 Urease inhibitor (IC₅₀ = 9.3 µM)
N-(2,4-Dimethylphenyl)-2-(diethylamino)acetamide N-(2,4-(CH₃)₂C₆H₃); CH₂-C(O)-N(Et)₂ C₁₄H₂₂N₂O 234.34 Not reported Local anesthetic analog (HPLC study)

*Molecular weight calculated based on stoichiometry.

Key Differences in Physicochemical Properties

  • Melting Points: Compounds with sulfonamide or bulky substituents (e.g., , Compound 9) exhibit higher melting points (165–248°C) due to strong hydrogen bonding and π-π stacking .
  • Solubility : Rf values in (0.73–0.83) suggest moderate polarity, influenced by electron-withdrawing Cl and electron-donating CH₃ groups. The target compound’s solubility in organic solvents (e.g., dichloromethane) is likely similar to analogs in and .

Crystallographic and Conformational Analysis

  • Crystal Packing : In , N-(3,4-dichlorophenyl) analogs exhibit dihedral angles of 44.5–77.5° between aromatic rings, influencing hydrogen bonding (N–H⋯O) and dimer formation. The target compound’s 2,3-dichloro and 2,4-dimethyl groups may sterically hinder planar conformations, reducing crystallinity compared to 3,4-dichloro analogs .
  • Hydrogen Bonding : Amide groups in analogs form R₂²(10) dimers (). The target’s methyl groups may disrupt such interactions, affecting solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.